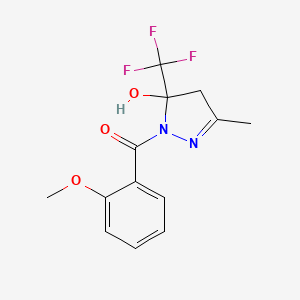![molecular formula C11H12ClNO4S B4885530 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone](/img/structure/B4885530.png)
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone, also known as CP-466722, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of pyrrolidinone derivatives and has been found to exhibit potent inhibitory effects on various enzymes and proteins.
Mécanisme D'action
The mechanism of action of 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone involves the inhibition of specific enzymes and proteins, which play a crucial role in various cellular processes. For example, the inhibition of JNK by 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone has been found to reduce the inflammatory response and improve neuronal survival in models of neurodegenerative diseases.
Biochemical and Physiological Effects:
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, neuroprotective, and anti-cancer properties. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone in laboratory experiments include its potent inhibitory effects on specific enzymes and proteins, which can help researchers study the underlying mechanisms of various diseases. However, the limitations of using 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the research on 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone, including:
1. Further studies to determine the safety and efficacy of 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone in humans.
2. Development of novel derivatives of 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone with improved pharmacological properties.
3. Investigation of the potential therapeutic applications of 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone in various diseases, such as cancer and neurodegenerative disorders.
4. Studies to elucidate the molecular mechanisms underlying the inhibitory effects of 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone on specific enzymes and proteins.
5. Development of new drug delivery systems for 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone to improve its bioavailability and efficacy.
Conclusion:
In summary, 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It exhibits potent inhibitory effects on specific enzymes and proteins, which play a crucial role in various cellular processes. While there are limitations to its use in laboratory experiments, there are several future directions for research on 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone, which could lead to the development of novel therapeutics for various diseases.
Méthodes De Synthèse
The synthesis of 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone involves a multi-step process that begins with the reaction of 5-chloro-2-methoxyaniline with chlorosulfonic acid to form the corresponding sulfonyl chloride. This intermediate is then reacted with pyrrolidin-2-one in the presence of a base to yield the final product.
Applications De Recherche Scientifique
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone has been extensively studied for its potential therapeutic applications in various fields of science. It has been found to exhibit potent inhibitory effects on several enzymes, including c-Jun N-terminal kinase (JNK), cyclin-dependent kinase 2 (CDK2), and glycogen synthase kinase 3β (GSK-3β).
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4S/c1-17-9-5-4-8(12)7-10(9)18(15,16)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUONJZJJQRUVQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,4-diazepan-5-one](/img/structure/B4885449.png)
![7-chloro-4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4885452.png)
![5-[(1-adamantylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4885454.png)
![5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4885467.png)
![3-[methyl(phenyl)amino]-2-phenyl-4(3H)-quinazolinone](/img/structure/B4885477.png)
![N-isobutyl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4885480.png)

![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-methyl-3-furamide](/img/structure/B4885504.png)

![4-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B4885516.png)

![3-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4885518.png)
![N-[2-(2,5-dimethylphenoxy)ethyl]-1-butanamine](/img/structure/B4885525.png)
![1-(2-fluorobenzyl)-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4885544.png)